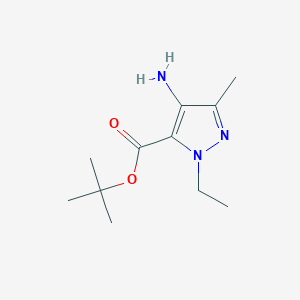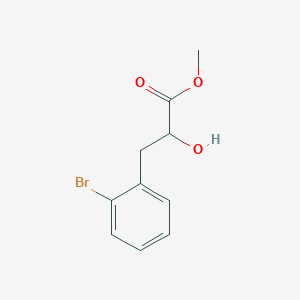![molecular formula C9H10BrN3 B13572758 4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13572758.png)
4-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a bromine atom and an isopropyl group attached to the benzotriazole ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole typically involves the bromination of 1-(propan-2-yl)-1H-1,2,3-benzotriazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzotriazoles.
Oxidation: Formation of benzotriazole oxides.
Reduction: Formation of de-brominated benzotriazoles.
Aplicaciones Científicas De Investigación
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the benzotriazole ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-benzotriazole: Lacks the bromine and isopropyl groups, making it less reactive in certain chemical reactions.
4-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
4-bromo-1H-1,2,3-benzotriazole: Lacks the isopropyl group, leading to different chemical properties and applications.
Uniqueness
4-bromo-1-(propan-2-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromine atom and the isopropyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrN3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
4-bromo-1-propan-2-ylbenzotriazole |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-8-5-3-4-7(10)9(8)11-12-13/h3-6H,1-2H3 |
Clave InChI |
ZDMVLGNNICPFQV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C(=CC=C2)Br)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)






![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)




![rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
